REACTION_CXSMILES
|
[C:1]([N:5]1[CH:9]=[C:8]2[O:10][C:11]3([CH2:19][CH2:18][N:17](C(OC(C)(C)C)=O)[CH2:16][CH2:15]3)[CH2:12][C:13](=[O:14])[C:7]2=[N:6]1)([CH3:4])([CH3:3])[CH3:2].C(OCC)(=O)C.C(Cl)(=O)C>CO>[C:1]([N:5]1[CH:9]=[C:8]2[O:10][C:11]3([CH2:15][CH2:16][NH:17][CH2:18][CH2:19]3)[CH2:12][C:13](=[O:14])[C:7]2=[N:6]1)([CH3:4])([CH3:2])[CH3:3]
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Name
|
|
Quantity
|
8.3 kg
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1N=C2C(=C1)OC1(CC2=O)CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
89 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
11 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
24 L
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
To a 200 L reactor was charged
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Type
|
ADDITION
|
Details
|
After addition, reaction
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Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
CUSTOM
|
Details
|
react for 4 hours
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
Heated solution in order to distill to a 41 L reaction volume
|
Type
|
CUSTOM
|
Details
|
slowly refilling with ethyl acetate (˜0.22 L) until an internal temperature of 72° C.
|
Type
|
TEMPERATURE
|
Details
|
Cooled to ambient temperature over 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filtered the solids through a Nutsche
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (5.3 L)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C. for 12 hours
|
Duration
|
12 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1N=C2C(=C1)OC1(CC2=O)CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 22 mol | |
AMOUNT: MASS | 6.6 kg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |